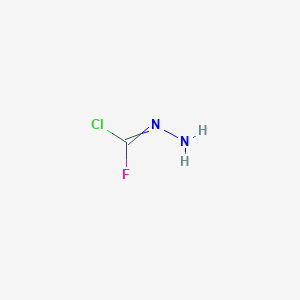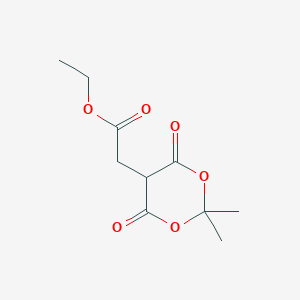![molecular formula C18H38O5Si B12559987 Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane CAS No. 185608-71-3](/img/structure/B12559987.png)
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane: is a chemical compound known for its unique structure and properties. It consists of a silane group attached to a complex cyclic ether, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane typically involves the reaction of triethylsilane with a precursor containing the 1,4,7,10,13-pentaoxacyclohexadecan-15-ylmethyl group. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents like lithium aluminum hydride.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Oxidation-Reduction Reactions: The silane group can participate in redox reactions, influencing cellular processes that depend on oxidative balance.
Complex Formation: The cyclic ether moiety can form stable complexes with metal ions and other biomolecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler analog that lacks the cyclic ether moiety.
Tetraethylsilane: Another silane compound with different substituents.
Cyclohexadecan-15-ylmethylsilane: A compound with a similar cyclic structure but different functional groups.
Uniqueness
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane is unique due to its combination of a silane group with a complex cyclic ether. This structure imparts unique chemical properties, making it versatile in various applications, from organic synthesis to advanced material production.
Propriétés
Numéro CAS |
185608-71-3 |
|---|---|
Formule moléculaire |
C18H38O5Si |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
triethyl(1,4,7,10,13-pentaoxacyclohexadec-15-ylmethyl)silane |
InChI |
InChI=1S/C18H38O5Si/c1-4-24(5-2,6-3)17-18-15-22-13-11-20-9-7-19-8-10-21-12-14-23-16-18/h18H,4-17H2,1-3H3 |
Clé InChI |
ZIPZXZVLEFJPJJ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CC1COCCOCCOCCOCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
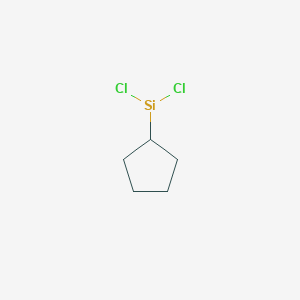
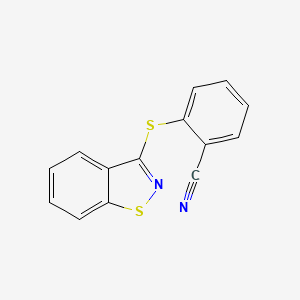
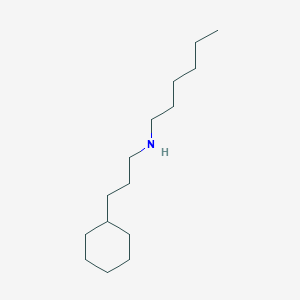
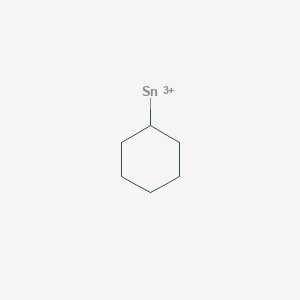
![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)


![Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester](/img/structure/B12559969.png)
![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)
![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)
